Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-
Description
Chemical Structure:
The compound features a benzene ring substituted with two methyl groups at the 1- and 4-positions and a 3-(4-phenylcyclohexylidene)propyl chain at the 2-position. This structure combines aromaticity (benzene), aliphatic flexibility (propyl chain), and a cyclohexylidene group with a phenyl substituent, creating a sterically bulky and conjugated system.
Properties
CAS No. |
649556-35-4 |
|---|---|
Molecular Formula |
C23H28 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]benzene |
InChI |
InChI=1S/C23H28/c1-18-11-12-19(2)23(17-18)10-6-7-20-13-15-22(16-14-20)21-8-4-3-5-9-21/h3-5,7-9,11-12,17,22H,6,10,13-16H2,1-2H3 |
InChI Key |
MAJSTNBQKLQDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC=C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like AlCl₃.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid or oleum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halobenzenes, while nitration produces nitrobenzenes.
Scientific Research Applications
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions with other aromatic systems, while the phenylcyclohexylidene group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
Compound A: Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-
- Molecular Formula : C₂₃H₂₃ClOS
- Molecular Weight : 382.9 g/mol
- Key Substituents: 4-Chlorophenyl, thioether linkage, phenoxy group.
- Comparison: The thioether and phenoxy groups enhance polarity compared to the target compound’s non-polar cyclohexylidene-propyl chain. Higher molecular weight (382.9 vs.
Compound B: N-((1R,2R)-2-((3-(cyclohexa-1,4-dien-1-yl)propyl)amino)-1,2-diphenylethyl)-4-methylbenzenesulfonamide
- Molecular Formula: Not explicitly stated but estimated as C₃₀H₃₄N₂O₂S.
- Molecular Weight : ~498.7 g/mol.
- Key Substituents : Benzenesulfonamide, cyclohexadienyl, diphenylethyl.
- Comparison: The benzenesulfonamide group introduces hydrogen-bonding capacity, unlike the target compound’s non-polar substituents. Cyclohexadienyl (partially unsaturated) vs. cyclohexylidene (fully unsaturated) groups affect electronic conjugation and stability .
Compound C: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol.
- Key Substituents : Catechol (dihydroxybenzene), acrylic acid.
- Comparison: Polar phenolic and carboxylic acid groups contrast with the target compound’s hydrophobic substituents. Applications diverge significantly (e.g., caffeic acid is used in supplements and cosmetics, whereas the target compound is likely a synthetic intermediate) .
Tabulated Comparison of Key Parameters
Reactivity and Stability Trends
- Electrophilic Substitution : The target compound’s benzene ring is deactivated by methyl groups, directing reactions to the propyl-cyclohexylidene chain. In contrast, Compound B’s sulfonamide group strongly deactivates the aromatic ring.
- Thermal Stability : The conjugated cyclohexylidene group in the target compound may enhance stability compared to Compound B’s cyclohexadienyl group, which is more reactive due to partial unsaturation .
- Biological Activity : Unlike Compound B (pharmacologically active due to sulfonamide) or Compound C (antioxidant properties), the target compound’s lack of polar groups limits direct bioactivity, favoring industrial applications .
Biological Activity
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- is a complex organic compound with potential biological activity. This article reviews its chemical properties, biological effects, toxicity studies, and relevant case studies.
- Chemical Formula : C19H24
- Molecular Weight : 252.39 g/mol
- IUPAC Name : Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-
This compound is characterized by a benzene ring substituted with two methyl groups and a propyl chain that includes a phenylcyclohexylidene moiety. Its structure suggests potential interactions with biological systems due to the presence of multiple functional groups.
The biological activity of benzene derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific interactions of Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- have not been extensively documented; however, similar compounds have shown:
- Antioxidant Properties : Many benzene derivatives possess antioxidant capabilities, which can protect cells from oxidative stress.
- Hormonal Activity : Some compounds in this class can mimic or inhibit hormone action due to structural similarities with steroid hormones.
Toxicological Studies
Recent studies have focused on the acute and chronic toxicity of related compounds. For instance:
- Acute Toxicity : In studies involving similar benzene derivatives, oral LD50 values were found to be greater than 2000 mg/kg in rat models, indicating low acute toxicity .
- Repeated Dose Toxicity : A combined repeated dose toxicity study showed adverse effects at higher doses (200 mg/kg bw/day), including decreased body weight gain and some pathological findings in liver and adrenal tissues .
Case Study 1: Reproductive Toxicity
A study evaluated the reproductive toxicity of a closely related compound (1,4-dimethyl-2-(1-phenylethyl)benzene). The findings indicated:
- NOAEL (No Observed Adverse Effect Level) : Established at 200 mg/kg bw/day for reproductive parameters.
- Effects on Offspring : Parameters such as implantation index and live births showed no significant statistical differences compared to controls at lower doses .
Case Study 2: Mutagenicity Testing
In a reverse gene mutation assay using Salmonella typhimurium and Escherichia coli, the compound did not exhibit mutagenic properties either with or without metabolic activation . This suggests that it may not pose a genetic risk under standard laboratory conditions.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C19H24 |
| Molecular Weight | 252.39 g/mol |
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Reproductive NOAEL | 200 mg/kg bw/day |
| Mutagenicity | Negative in standard assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
